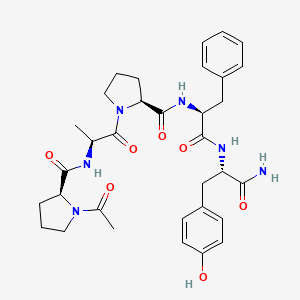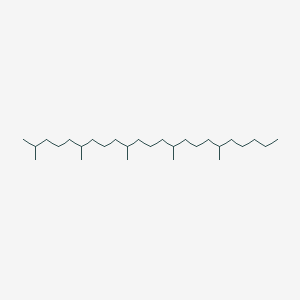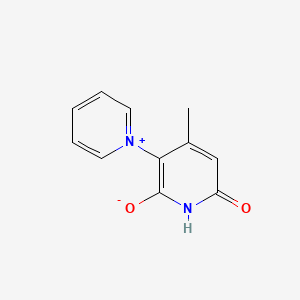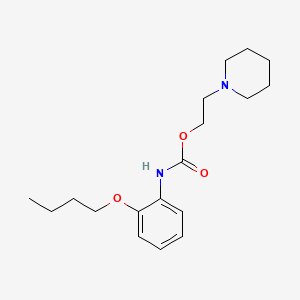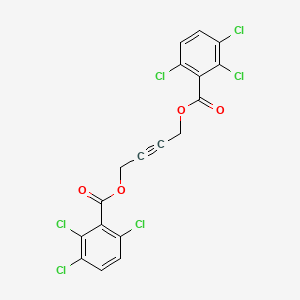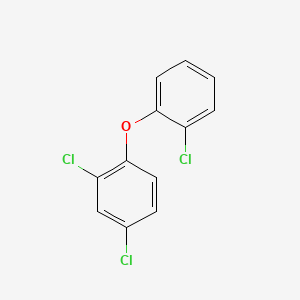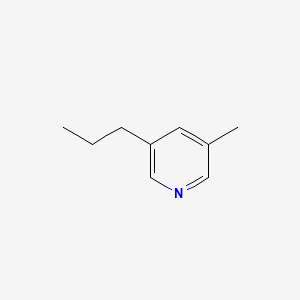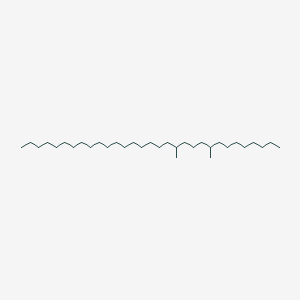
9,13-Dimethylhentriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,13-Dimethylhentriacontane: is a long-chain hydrocarbon with the molecular formula C33H68 . It is a member of the alkane family, characterized by its saturated carbon chain with single bonds. This compound is notable for its specific structural configuration, where methyl groups are attached to the 9th and 13th carbon atoms of the hentriacontane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,13-Dimethylhentriacontane typically involves the following steps:
Starting Materials: The synthesis begins with simpler hydrocarbons or alkanes.
Purification: The final product is purified using techniques like distillation or chromatography to ensure the desired compound’s purity.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Processes: Utilizing catalysts to facilitate the alkylation and chain elongation processes.
High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.
Batch or Continuous Processes: Depending on the scale, either batch or continuous production methods can be employed.
Chemical Reactions Analysis
Types of Reactions
9,13-Dimethylhentriacontane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert any functional groups back to hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound using reagents like chlorine or bromine under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Chlorine (Cl2), bromine (Br2) under UV light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
9,13-Dimethylhentriacontane has several applications in scientific research, including:
Chemistry
Model Compound: Used as a model compound in studies of long-chain hydrocarbons and their properties.
Catalysis Research: Investigated for its behavior in catalytic processes and reactions.
Biology
Biomarker: Utilized as a biomarker in ecological and environmental studies to trace the presence of specific organisms or environmental conditions.
Medicine
Pharmacological Studies: Explored for its potential effects and interactions with biological systems.
Industry
Lubricants: Used in the formulation of specialized lubricants due to its long-chain structure and stability.
Surfactants: Investigated for its potential use in surfactant formulations.
Mechanism of Action
The mechanism of action of 9,13-Dimethylhentriacontane involves its interaction with molecular targets and pathways, primarily through hydrophobic interactions due to its non-polar nature. It can integrate into lipid membranes, affecting membrane fluidity and function. In catalytic processes, it may act as a substrate or intermediate, participating in various reaction pathways.
Comparison with Similar Compounds
Similar Compounds
Hentriacontane: The parent compound without methyl substitutions.
3,9-Dimethylhentriacontane: Another isomer with methyl groups at different positions.
13,17-Dimethylhentriacontane: A similar compound with methyl groups at the 13th and 17th positions.
Uniqueness
9,13-Dimethylhentriacontane is unique due to its specific methyl group positioning, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. This unique structure makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
73189-42-1 |
|---|---|
Molecular Formula |
C33H68 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
9,13-dimethylhentriacontane |
InChI |
InChI=1S/C33H68/c1-5-7-9-11-13-14-15-16-17-18-19-20-21-22-24-26-29-33(4)31-27-30-32(3)28-25-23-12-10-8-6-2/h32-33H,5-31H2,1-4H3 |
InChI Key |
DBSCKMQEVUBOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



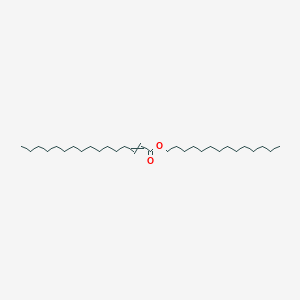
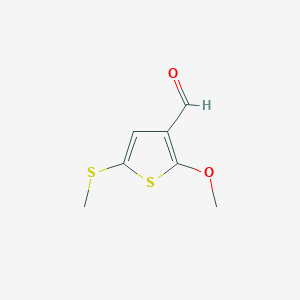
![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)

